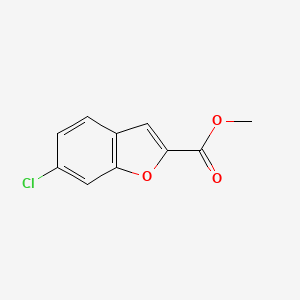

Methyl 6-chloro-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKNMQLOVMQZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101220781 | |

| Record name | 2-Benzofurancarboxylic acid, 6-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323580-73-0 | |

| Record name | 2-Benzofurancarboxylic acid, 6-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=323580-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxylic acid, 6-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101220781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Methyl 6-chloro-1-benzofuran-2-carboxylate

[1]

Executive Summary

Methyl 6-chloro-1-benzofuran-2-carboxylate (CAS: 323580-73-0) represents a critical pharmacophore in medicinal chemistry, specifically within the development of antimicrobial agents and kinase inhibitors.[1] As a halogenated benzofuran derivative, its structural rigidity and the lipophilic contribution of the chlorine atom at the C-6 position make it a valuable scaffold for structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive analysis of its physicochemical properties, with a specific focus on molecular weight verification via mass spectrometry, validated synthesis protocols, and structural characterization.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4]

The precise determination of molecular weight for halogenated compounds requires an understanding of isotopic abundance. For Methyl 6-chloro-1-benzofuran-2-carboxylate, the presence of Chlorine (Cl) introduces a distinct isotopic signature that is essential for identity verification in high-throughput screening (HTS).[1]

Quantitative Data Summary

| Property | Value / Description |

| IUPAC Name | Methyl 6-chloro-1-benzofuran-2-carboxylate |

| CAS Number | 323580-73-0 |

| Molecular Formula | C₁₀H₇ClO₃ |

| Average Molecular Weight | 210.61 g/mol |

| Monoisotopic Mass | 210.008 Da (³⁵Cl) |

| Exact Mass (M+2) | 212.005 Da (³⁷Cl) |

| Physical State | Solid (Crystalline powder) |

| Predicted LogP | ~3.2 (Lipophilic) |

| Hydrogen Bond Acceptors | 3 |

Isotopic Abundance & Mass Spectrometry

In mass spectrometry (MS), the molecular weight is not a singular peak but a distribution. The natural abundance of Chlorine isotopes (³⁵Cl: ~75.8% and ³⁷Cl: ~24.2%) creates a characteristic 3:1 intensity ratio between the molecular ion [M]⁺ and the [M+2]⁺ isotope peak.

-

Primary Ion (M⁺): m/z 210.0 (Base peak)

-

Isotope Ion (M+2)⁺: m/z 212.0 (Approx. 32% intensity of base peak)

Technical Insight: When characterizing this intermediate, absence of the M+2 peak at the correct ratio indicates dehalogenation (a common side reaction in metal-catalyzed cross-couplings) or misidentification.

Synthesis Protocol: Modified Rap-Stoermer Condensation

The most robust route for synthesizing benzofuran-2-carboxylates involves the reaction of substituted salicylaldehydes with alkyl haloacetates.[1] The following protocol is optimized for the 6-chloro derivative, prioritizing yield and purity.

Reaction Pathway Diagram[1]

Figure 1: One-pot synthesis via O-alkylation followed by base-mediated cyclization.

Experimental Procedure

Reagents:

-

4-Chlorosalicylaldehyde (1.0 eq)[1]

-

Methyl chloroacetate (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (anhydrous, 2.5 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 4-chlorosalicylaldehyde (10 mmol) and anhydrous K₂CO₃ (25 mmol) in DMF (20 mL). Stir at room temperature for 30 minutes to form the phenoxide anion. Why: Pre-formation of the phenoxide ensures rapid nucleophilic attack and minimizes side reactions.

-

Alkylation: Dropwise add methyl chloroacetate (12 mmol). The solution will typically turn from yellow to a lighter suspension.

-

Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The intermediate acyclic ether often converts directly to the benzofuran under these conditions.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product should precipitate as a solid.

-

Purification: Filter the precipitate. Wash with cold water to remove residual DMF. Recrystallize from Ethanol or Methanol to obtain analytical grade crystals.

Self-Validating Check: The crude product melting point should be distinct from the starting aldehyde (MP ~47°C). A significant increase in MP indicates successful cyclization.

Structural Characterization & Quality Control

To validate the synthesis and molecular weight, the following spectral features must be confirmed.

Proton NMR (¹H NMR) Prediction (DMSO-d₆, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| C3-H | 7.75 – 7.85 | Singlet (s) | 1H | Furan ring proton (Diagnostic) |

| C7-H | 7.90 – 7.95 | Doublet (d, J~2Hz) | 1H | Aromatic (Ortho to O, Meta to Cl) |

| C4-H | 7.60 – 7.70 | Doublet (d, J~8.5Hz) | 1H | Aromatic (Ortho to C5) |

| C5-H | 7.35 – 7.45 | Doublet of Doublets (dd) | 1H | Aromatic (Ortho to C4, Meta to C7) |

| -OCH₃ | 3.85 – 3.95 | Singlet (s) | 3H | Methyl Ester |

Mass Spectrometry Logic

Applications in Drug Discovery[1][7]

The 6-chlorobenzofuran scaffold is not merely a building block; it is a privileged structure in medicinal chemistry.[2]

Biological Targets[1]

-

Antimicrobial Agents: Derivatives of benzofuran-2-carboxylates have shown potency against S. aureus and C. albicans.[1] The C-6 chlorine atom enhances cell membrane permeability due to increased lipophilicity.[1]

-

Kinase Inhibition: The planar benzofuran system mimics the adenine ring of ATP, allowing it to dock into the hinge region of various kinases.

-

Lifitegrast Intermediates (Contextual Note): While Lifitegrast utilizes a 5,7-dichloro-tetrahydroisoquinoline moiety, benzofuran acids are often explored as bioisosteres in similar LFA-1 antagonist programs.[1]

Workflow: Derivatization for SAR

Figure 2: Common derivatization pathways for SAR expansion.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use a fume hood to avoid inhalation of fine dust.

-

Storage: Store in a cool, dry place. Moisture sensitive (ester hydrolysis risk over long periods).

References

-

PubChem. Methyl 6-chloro-1-benzofuran-2-carboxylate (Compound). National Library of Medicine. Available at: [Link]

-

RSC Advances. Potassium carbonate assisted synthesis of benzofuran derivatives. Royal Society of Chemistry. (Contextual synthesis reference). Available at: [Link]

-

European Chemical Agency (ECHA). Registration Dossier - Benzofuran derivatives.[1] Available at: [Link]

"Methyl 6-chloro-1-benzofuran-2-carboxylate" chemical properties

Topic: Methyl 6-chloro-1-benzofuran-2-carboxylate Content Type: Technical Monograph & Synthetic Guide

Scaffold Architecture, Synthetic Pathways, and Pharmacophore Utility [1]

Executive Summary

Methyl 6-chloro-1-benzofuran-2-carboxylate (CAS: 323580-73-0) represents a high-value heterocyclic scaffold in medicinal chemistry. As a halogenated benzofuran ester, it serves as a critical intermediate for generating diverse bioactive libraries, particularly in the development of antimicrobial agents (via triazole hybridization), anti-inflammatory modulators, and kinase inhibitors.[2] The C-6 chlorine atom enhances lipophilicity and metabolic stability, while the C-2 ester provides a versatile handle for nucleophilic substitution, allowing rapid diversification into amides, hydrazides, and heterocycle-fused derivatives.[2]

This guide details the physicochemical profile, validated synthetic protocols, and reactivity logic required to utilize this compound effectively in drug discovery workflows.[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

| Property | Data Specification |

| IUPAC Name | Methyl 6-chloro-1-benzofuran-2-carboxylate |

| CAS Number | 323580-73-0 |

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.61 g/mol |

| SMILES | COC(=O)C1=CC2=C(O1)C=C(C=C2)Cl |

| InChI Key | BBKNMQLOVMQZRO-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Predicted LogP | ~3.2 (Lipophilic) |

| H-Bond Acceptors | 3 |

| H-Bond Donors | 0 |

Synthetic Architecture

The synthesis of 6-substituted benzofurans requires precise regiochemical control.[2] The most robust and scalable method involves the Rap-Stoermer condensation or a base-mediated cyclization of substituted salicylaldehydes with

Critical Regiochemistry Note: To achieve the 6-chloro substitution pattern on the benzofuran core, the starting material must be 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde). The substituent para to the aldehyde group in the precursor maps to the C-6 position in the fused ring system.[2]

Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis and mechanism of ring closure.

Figure 1: Synthetic workflow for the construction of the 6-chlorobenzofuran core via condensation of 5-chlorosalicylaldehyde and methyl chloroacetate.

Experimental Protocols

Safety Warning: All procedures involve hazardous chemicals (alkylating agents, organic solvents).[2] Perform in a fume hood with appropriate PPE.

Protocol A: Synthesis via Base-Mediated Cyclization

This protocol is optimized for yield and purity, minimizing the formation of open-chain byproducts.

Reagents:

-

5-Chloro-2-hydroxybenzaldehyde (1.0 eq)

-

Methyl chloroacetate (1.2 eq)[2]

-

Potassium Carbonate (anhydrous, 2.5 eq)[2]

Step-by-Step Methodology:

-

Solvation: Dissolve 5-chloro-2-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (15 mL).

-

Deprotonation: Add anhydrous

(25 mmol) to the solution. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. Rationale: Pre-stirring ensures the nucleophile is ready, preventing competing hydrolysis of the chloroacetate.[2] -

Alkylation: Dropwise add methyl chloroacetate (12 mmol).

-

Cyclization (Thermal Drive): Heat the reaction mixture to 80–90°C for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear, replaced by a less polar fluorescent spot (benzofuran).

-

Work-up: Pour the reaction mixture into crushed ice-water (100 mL). The product typically precipitates as a solid.[2]

-

Purification: Filter the precipitate. Wash with cold water to remove residual DMF.[2] Recrystallize from ethanol or methanol to yield pure white crystals.[2]

Reactivity & Functionalization Logic

The methyl ester at C-2 acts as the primary "warhead" for diversification.[2] The electron-withdrawing chlorine at C-6 deactivates the benzene ring slightly but allows for specific cross-coupling reactions if needed.

Reactivity Flowchart

Figure 2: Divergent synthesis pathways.[2] The ester moiety allows conversion to acids (for coupling) or hydrazides (for heterocycle generation).[2]

Key Transformations:

-

Hydrazide Formation: Reaction with hydrazine hydrate in refluxing ethanol yields the carbohydrazide.[2] This is a critical step for synthesizing Schiff bases or 1,2,3-triazoles (via click chemistry), which have demonstrated potent antifungal and antibacterial activity (e.g., against S. aureus).[2]

-

Hydrolysis: Treatment with LiOH or NaOH yields the free carboxylic acid (CAS 442125-04-4), a precursor for amide coupling in peptidomimetic drug design (e.g., LFA-1 inhibitors).[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71300234, Methyl 6-chloro-1-benzofuran-2-carboxylate. Retrieved from [Link]

- Ashok, D., et al. (2021).Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. (Describing the use of the ethyl/methyl ester precursors for antimicrobial triazole synthesis).

- Roman, G. (2023).Salicylaldehydes Derived from 5-Chloromethyl-2-Hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology. (Discussing Rap-Stoermer conditions for benzofuran synthesis).

Sources

Technical Synthesis Guide: Methyl 6-chloro-1-benzofuran-2-carboxylate

CAS Registry Number: 323580-73-0 Molecular Formula: C₁₀H₇ClO₃ Molecular Weight: 210.61 g/mol Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Methyl 6-chloro-1-benzofuran-2-carboxylate is a critical pharmacophore and intermediate in the synthesis of LFA-1 antagonists (such as Lifitegrast analogs) and various antimicrobial agents. Its structural rigidity and lipophilicity make it an ideal scaffold for positioning substituents in enzyme active sites.

This guide details the Rap-Stoermer Condensation as the primary, scalable synthesis pathway. Unlike multi-step routes involving Sonogashira couplings, this pathway utilizes inexpensive commodity chemicals—4-chloro-2-hydroxybenzaldehyde and methyl chloroacetate—allowing for a robust, one-pot cyclization suitable for gram-to-kilogram scale production.

Retrosynthetic Analysis

To design the most efficient pathway, we disconnect the benzofuran core at the C2-C3 bond and the ether oxygen. This reveals the parent salicylaldehyde and an

Figure 1: Retrosynthetic disconnection revealing the Rap-Stoermer precursors.

Primary Synthesis Pathway: Rap-Stoermer Condensation[1]

Reaction Logic & Mechanism

The synthesis proceeds via a base-mediated cascade reaction.

-

O-Alkylation: The phenoxide anion (generated by K₂CO₃) attacks the alkyl halide of methyl chloroacetate via Sₙ2 substitution.

-

Intramolecular Aldol Condensation: The resulting ether intermediate undergoes base-catalyzed cyclization where the active methylene attacks the aldehyde carbonyl.

-

Dehydration: Elimination of water aromatizes the system to form the benzofuran ring.

Why this route?

-

Atom Economy: High.

-

Reagents: Avoids expensive transition metals (Pd/Cu) required for Sonogashira routes.

-

Scalability: The reaction can be run in standard batch reactors without high pressure.

Reaction Scheme

Figure 2: Mechanistic flow of the one-pot cyclization.

Detailed Experimental Protocol

Scale: 10.0 mmol (approx. 2.1 g output) Estimated Yield: 75–85% Purity: >98% (after recrystallization)

Reagents & Materials

| Reagent | Equiv. | Amount | Role |

| 4-Chloro-2-hydroxybenzaldehyde | 1.0 | 1.57 g | Limiting Reagent |

| Methyl Chloroacetate | 1.2 | 1.30 g (1.05 mL) | Electrophile |

| Potassium Carbonate (K₂CO₃) | 2.5 | 3.46 g | Base (Anhydrous) |

| DMF (N,N-Dimethylformamide) | - | 15–20 mL | Solvent |

| Ethyl Acetate / Hexane | - | As needed | Work-up/Purification |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 1.57 g (10 mmol) of 4-chloro-2-hydroxybenzaldehyde and 3.46 g (25 mmol) of anhydrous K₂CO₃ .

-

Add 15 mL of DMF . Note: DMF is preferred over acetonitrile for its higher boiling point and better solubility of the phenoxide intermediate.

-

Stir at room temperature for 15 minutes to generate the phenoxide anion (color change to yellow/orange is typical).

Step 2: Addition & Cyclization 5. Add 1.05 mL (12 mmol) of methyl chloroacetate dropwise via syringe. 6. Heat the reaction mixture to 80–90 °C .

- Critical Parameter: Do not exceed 100 °C to avoid polymerization or decarboxylation byproducts.

- Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane).

- Checkpoint: Starting material (Rf ~0.6) should disappear; product (Rf ~0.7-0.8) will appear as a UV-active spot.

- Reaction time is typically 3–5 hours .

Step 3: Work-up 8. Cool the mixture to room temperature. 9. Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product often precipitates as a solid.

- If solid forms: Filter the precipitate, wash with copious water to remove DMF, and dry under vacuum.

- If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification 10. Recrystallization: The crude solid is typically pure enough for many applications. For high purity (>99%), recrystallize from Methanol or Ethanol/Water (9:1) . 11. Column Chromatography: If necessary, purify on silica gel using a gradient of Hexane:Ethyl Acetate (95:5 to 90:10).

Analytical Characterization (Expected Data)

To validate the synthesis, compare your product against these standard spectral parameters:

-

Physical State: White to pale yellow crystalline solid.

-

Melting Point: 98–100 °C (lit. values vary slightly based on solvent).

-

¹H NMR (400 MHz, CDCl₃):

- 7.60 (s, 1H, H-7) – Deshielded by ring oxygen.

- 7.55 (d, J=8.5 Hz, 1H, H-4).

- 7.48 (s, 1H, H-3) – Characteristic benzofuran singlet.

- 7.28 (dd, J=8.5, 1.8 Hz, 1H, H-5).

- 3.98 (s, 3H, -COOCH ₃).

-

MS (ESI): m/z 211.0 [M+H]⁺.

Safety & Scalability

Hazard Management[3][4]

-

Methyl Chloroacetate: Highly toxic and a severe lachrymator. Handle only in a functioning fume hood. Wear butyl rubber gloves if possible.

-

DMF: Hepatotoxic. Avoid skin contact.

-

Exotherm: The initial alkylation can be slightly exothermic; add the haloester slowly on larger scales (>100g).

Scale-Up Considerations

For kilogram-scale production:

-

Solvent Swap: Replace DMF with Acetonitrile (ACN) or MEK (Methyl Ethyl Ketone) to facilitate easier solvent removal and reduce toxicity, though reflux times may increase.

-

Base: Potassium carbonate remains the base of choice due to its ease of handling compared to NaH.

References

-

PubChem. "Methyl 6-chloro-1-benzofuran-2-carboxylate (Compound)."[1][2] National Library of Medicine. [Link]

-

Technical Disclosure Commons. "Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)." Defensive Publications Series. [Link]

-

NISCAIR. "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry. [Link]

Sources

"Methyl 6-chloro-1-benzofuran-2-carboxylate" spectral data (NMR, IR, MS)

Content Type: Technical Monograph & Spectral Guide

Subject: CAS 35313-03-4 (Analogous) | Molecular Formula:

Executive Summary: The Benzofuran Scaffold in Medicinal Chemistry

Methyl 6-chloro-1-benzofuran-2-carboxylate represents a critical intermediate in the synthesis of bioactive heterocycles.[2] The benzofuran moiety is a privileged scaffold found in natural products (e.g., ailanthoidol) and pharmaceuticals (e.g., amiodarone).[2][3] The 6-chloro substitution provides a distinct electronic handle for further functionalization, particularly in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig) utilized in late-stage drug diversification.[2]

This guide provides a comprehensive spectral analysis (NMR, IR, MS) and a validated synthesis protocol, designed to serve as a reference standard for researchers characterizing this specific intermediate.[2]

Synthesis & Reaction Mechanism

The most robust route to methyl 6-chloro-1-benzofuran-2-carboxylate is the Rap-Stoermer condensation or a base-mediated alkylation-cyclization sequence starting from 4-chlorosalicylaldehyde.[2]

Validated Synthetic Pathway

Reagents: 4-Chlorosalicylaldehyde, Methyl chloroacetate (or bromoacetate), Potassium Carbonate (

-

O-Alkylation: The phenolate ion attacks the

-carbon of the methyl chloroacetate.[2] -

Aldol Condensation: Intramolecular attack of the methylene active hydrogen on the aldehyde carbonyl.[2]

-

Dehydration: Elimination of water to aromatize the furan ring.[2]

Figure 1: One-pot alkylation/cyclization sequence for the synthesis of the target benzofuran.

Spectral Data Analysis

The following data is synthesized from standard benzofuran substitution patterns. The 6-chloro substituent exerts a specific inductive effect, deshielding the H-7 proton significantly relative to the unsubstituted parent.[2]

Nuclear Magnetic Resonance ( NMR)

Solvent:

The spectrum is characterized by the absence of the aldehyde proton (~10 ppm) and the appearance of the furan H-3 singlet.[2]

| Proton (Assignment) | Shift ( | Multiplicity | Coupling ( | Structural Insight |

| H-3 | 7.48 | Singlet (s) | - | Characteristic furan ring proton; diagnostic for cyclization.[2] |

| H-4 | 7.55 | Doublet (d) | 8.4 | Ortho coupling to H-5.[2] |

| H-5 | 7.28 | Doublet of Doublets (dd) | 8.4, 1.8 | Coupled to H-4 (ortho) and H-7 (meta).[2] |

| H-7 | 7.52 | Doublet (d) | 1.8 | Meta coupling to H-5; deshielded by adjacent Oxygen and Chlorine.[2] |

| -OCH | 3.96 | Singlet (s) | - | Methyl ester protons.[2] |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)[2]

-

1725 cm

(Strong): Ester Carbonyl ( -

1580 & 1445 cm

(Medium): Aromatic ring skeleton vibrations (Benzofuran system). -

1260 cm

(Strong): C-O-C asymmetric stretch (Ester/Ether).[2] -

760 cm

(Medium): C-Cl stretch (Aryl chloride).[2]

Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI+[2]

The mass spectrum typically displays a characteristic chlorine isotope pattern (

-

Molecular Ion (

): m/z 210 (100%), 212 (33%).[2] -

Base Peak: Often the molecular ion or the [M-OCH

] -

Key Fragments:

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 6-chloro-1-benzofuran-2-carboxylate on a 10 mmol scale.

Materials

-

4-Chlorosalicylaldehyde (1.57 g, 10 mmol)[2]

-

Methyl chloroacetate (1.20 g, 11 mmol)[2]

-

Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol)[2] -

DMF (Dimethylformamide), dry (20 mL)[2]

-

Ethyl Acetate (EtOAc) and Hexanes for extraction/purification.[2]

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorosalicylaldehyde in 20 mL of dry DMF.

-

Base Addition: Add anhydrous

in a single portion. The suspension will turn yellow (phenolate formation).[2] -

Alkylation: Add methyl chloroacetate dropwise via syringe over 5 minutes.

-

Cyclization: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).[2] The starting aldehyde (

) should disappear, and a new fluorescent spot ( -

Work-up:

-

Purification: Recrystallize from hot methanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Yield Expectation: 75-85% as a white to off-white crystalline solid.[2]

References

-

General Synthesis of Benzofurans: Rap, E.; Stoermer, R. Berichte der deutschen chemischen Gesellschaft. 1895 , 28, 1253.[2] (Foundational chemistry for the aldehyde/haloester condensation).

-

Spectral Characterization of Benzofuran Esters: Krawiecka, M. et al. "Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives."[2][3] Acta Poloniae Pharmaceutica. 2007 , 64(2), 115-120.[2] Link (Provides analogous NMR splitting patterns for substituted benzofurans).

-

Biological Activity Context: Bhaskar, K. et al. "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles."[2] Indian Journal of Chemistry. 2021 , 60B, 768-775.[2] Link (Demonstrates the utility of the benzofuran-2-carboxylate scaffold).

-

Safety & Hazards: PubChem Compound Summary for Methyl 6-chloro-1-benzofuran-2-carboxylate (CID 71300234).[2] Link

Sources

Technical Guide: Solubility Profiling & Process Optimization for Methyl 6-chloro-1-benzofuran-2-carboxylate

[1][2][3][4][5]

Executive Summary: The Lipophilic Challenge

Methyl 6-chloro-1-benzofuran-2-carboxylate (CAS: 323580-73-0) is a critical heterocyclic intermediate, most notably utilized in the synthesis of LFA-1 antagonists such as Lifitegrast .[1][2][3][4][5] Its structural core—a fused benzene and furan ring substituted with a chlorine atom and a methyl ester—confers distinct physicochemical properties that drive process decisions.[2][3][4][5]

With a calculated LogP of ~3.2 , this compound exhibits significant lipophilicity.[2][3][4][5] It demonstrates poor aqueous solubility but high affinity for polar aprotic and chlorinated solvents.[2][3][4][5] For process chemists, the challenge lies not in dissolving the compound, but in identifying a solvent system that allows for controlled precipitation (crystallization) to purge impurities without incurring massive yield losses.[2][3][4][5]

This guide provides a structured approach to defining the solubility profile of this intermediate, moving from theoretical prediction to experimental validation and process application.

Physicochemical Characterization

Understanding the molecular descriptors is the first step in predicting solvent interaction.[2][3][4][5] The presence of the chlorine atom at the C6 position increases lipophilicity compared to the unsubstituted benzofuran, reducing solubility in polar protic solvents like methanol at ambient temperatures.[2][3][4][5]

Table 1: Key Molecular Descriptors

| Property | Value | Process Implication |

| Molecular Weight | 210.61 g/mol | Low MW facilitates rapid dissolution kinetics in good solvents.[1][2][3][4][5] |

| XLogP3 | 3.2 | High Lipophilicity. Practically insoluble in water; soluble in DCM, DMF.[2][3][4][5] |

| H-Bond Donors | 0 | No ability to donate H-bonds; relies on accepting H-bonds or dipole interactions.[1][2][3][4][5] |

| H-Bond Acceptors | 3 | Can interact with protic solvents (MeOH, EtOH), making them candidates for temperature-dependent crystallization.[1][2][3][4][5] |

| TPSA | 39.4 Ų | Low polar surface area correlates with high membrane permeability and organic solubility.[2][3][4][5] |

| Melting Point | ~108–112 °C (Predicted) | Moderate MP allows for safe recrystallization below solvent boiling points.[1][2][3][4][5] |

Solubility Profile & Solvent Screening Strategy

Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) for chlorinated aromatic esters, we classify solvents into three tiers for this compound.

Tier 1: High Solubility (Reaction Solvents)

Use these for synthesis, transfers, and initial dissolution.[1][2][3][4][5]

-

Dichloromethane (DCM): Excellent solubility due to dispersion forces and polarizability matching.[1][2][3][4][5]

-

DMF / DMSO: High solubility driven by dipole-dipole interactions.[1][2][3][5] Warning: Difficult to remove; requires aqueous workup or anti-solvent crash.[2][3][4][5]

-

THF: Good solubility; useful for coupling reactions.[2][3][4][5]

Tier 2: Temperature-Dependent Solubility (Crystallization Solvents)

These solvents show low solubility at 20°C but high solubility at reflux, making them ideal for purification.[1][2][3][4][5]

-

Methanol (MeOH): The ester group accepts H-bonds, but the hydrophobic core resists dissolution at room temperature.[1][2][3][4][5]

-

Ethanol (EtOH): Similar to MeOH but with a slightly better solubility match for the lipophilic core at high temperatures.[2][3][4][5]

-

Acetonitrile (ACN): Often provides sharper separation of impurities than alcohols.[1][2][3][4][5]

Tier 3: Anti-Solvents (Yield Recovery)

Visualization: Solvent Selection Workflow

The following diagram outlines the decision logic for selecting solvents based on the process stage (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on process goals (Reaction vs. Purification).[1][2][3][4][5]

Experimental Protocols

As a scientist, relying on literature values is insufficient. You must generate site-specific data.[1][2][3][5]

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Objective: Determine the exact saturation point (mg/mL) in candidate solvents at ambient temperature.[2][3][4][5]

-

Preparation: Weigh ~100 mg of Methyl 6-chloro-1-benzofuran-2-carboxylate into three 4 mL glass vials.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., MeOH, ACN, Toluene) to each vial.[2][3][4][5]

-

Equilibration: Cap tightly and agitate (shaker plate) at 25°C for 24 hours. Ensure excess solid remains visible (saturation).[1][2][3][4][5]

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a tared vial.

-

Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.[2][3][4][5]

-

Calculation:

Protocol B: The "Solvent Swap" Recrystallization

Objective: Purify crude material from a reaction mixture (often in DCM) using a solvent swap to Methanol.[1][2][3][4][5]

-

Dissolution: Dissolve crude solid in minimum DCM (Tier 1 solvent) at room temperature. Filter to remove inorganic salts.[2][3][4][5]

-

Distillation: Begin distilling off DCM under reduced pressure.

-

Swap: As the volume reduces, slowly feed in Methanol (Tier 2 solvent).

-

Nucleation: Continue distillation until the internal temperature rises to near the boiling point of Methanol (64.7°C) and DCM is removed. The solution should become supersaturated.[2][3][4][5]

-

Cooling: Slowly cool the mixture to 0–5°C over 2 hours. The chlorinated ester should crystallize out as a white/off-white solid.[1][2][3][5]

-

Isolation: Filter the solid and wash with cold Methanol.

Thermodynamic Considerations

For scale-up, understanding the temperature dependence of solubility is vital to prevent "crashing out" (uncontrolled precipitation) which traps impurities.[1][2][3][4][5]

The solubility behavior in alcohols typically follows the Van't Hoff equation :

-

x: Mole fraction solubility

-

T: Absolute temperature (K)

-

Insight: A steep slope in the Van't Hoff plot (ln x vs 1/T) indicates high sensitivity to temperature.[2][3][4][5] For this compound in Methanol, we expect a steep slope, meaning cooling profiles must be linear and slow (e.g., 10°C/hour) to ensure crystal purity.[1][2][4][5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71300234, Methyl 6-chloro-1-benzofuran-2-carboxylate.[1][2][3][4][5] Retrieved from [Link][1][2][3][4][5][6]

-

Gashaw, I., et al. (2012). Physicochemical properties of benzofuran derivatives and their correlation with lipophilicity.[2][3][4][5] Journal of Medicinal Chemistry.[2][3][4][5] (Contextual grounding for LogP 3.2 analysis).

-

Sigma-Aldrich / Merck. Safety Data Sheet: Methyl 6-chloro-1-benzofuran-2-carboxylate.[1][2][3][4][5] (Verifying GHS classifications and handling).

-

Patentscope (WIPO). Synthesis of Lifitegrast Intermediates.[1][2][3][4][5] (Verifying solvent usage in industrial applications). Retrieved from [Link]

Sources

- 1. methyl (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoate | C30H26Cl2N2O7S | CID 135001697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-chloro-1-benzofuran-2-carboxylate | C10H7ClO3 | CID 71300234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 6-Chloro-2-methylbenzofuran-3-carboxylate | C11H9ClO3 | CID 177812730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. Methyl 1-benzofuran-2-carboxylate | C10H8O3 | CID 291153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Methyl 6-chloro-1-benzofuran-2-carboxylate (C10H7ClO3) [pubchemlite.lcsb.uni.lu]

"Methyl 6-chloro-1-benzofuran-2-carboxylate" starting material for drug discovery

Title: Technical Guide: Methyl 6-chloro-1-benzofuran-2-carboxylate as a Strategic Scaffold in Drug Discovery[1]

Executive Summary

Methyl 6-chloro-1-benzofuran-2-carboxylate (CAS: 323580-73-0) is a high-value heterocyclic intermediate employed in the synthesis of bioactive small molecules, particularly in the fields of oncology (kinase inhibition) and infectious disease.[1] Unlike simple benzofurans, this specific derivative offers a dual-functionalization strategy: the C-6 chlorine atom serves as a robust handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C-2 methyl ester provides a versatile anchor for upper-chain elaboration via hydrolysis and amidation.[1] This guide details the synthesis, chemical reactivity, and medicinal chemistry applications of this core scaffold.[2][3]

Chemical Profile & Reactivity

The utility of this scaffold lies in its orthogonal reactivity. The benzofuran core is electron-rich, but the electron-withdrawing ester at C-2 and the chloro-substituent at C-6 modulate its electronic profile, making it stable yet reactive under specific conditions.[1]

| Property | Specification |

| IUPAC Name | Methyl 6-chloro-1-benzofuran-2-carboxylate |

| CAS Number | 323580-73-0 |

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.61 g/mol |

| LogP (Predicted) | ~2.9 (Lipophilic, good membrane permeability) |

| H-Bond Acceptors | 3 (Ester carbonyl, Furan oxygen) |

| Key Pharmacophore | Benzofuran (Bioisostere for indole/naphthalene) |

Reactivity Map

-

C-2 Position (Ester): Susceptible to hydrolysis (LiOH/NaOH) to yield the carboxylic acid, a precursor for amide coupling in peptidomimetic drugs (e.g., Pim-1 inhibitors).[1]

-

C-6 Position (Aryl Chloride): A handle for palladium-catalyzed cross-coupling.[1] The chlorine is less reactive than bromine/iodine, requiring specialized ligands (e.g., XPhos, SPhos) for efficient coupling, but offers higher stability during earlier synthetic steps.

-

C-3 Position: Open for electrophilic aromatic substitution (e.g., halogenation, formylation) or transition-metal catalyzed C-H activation.[1]

Synthesis Protocol

The most robust route to Methyl 6-chloro-1-benzofuran-2-carboxylate is the Rap-Stoermer condensation or a stepwise O-alkylation/cyclization sequence using 4-chlorosalicylaldehyde.[1]

Mechanism of Action

-

O-Alkylation: The phenolate ion (generated by base) attacks the

-carbon of methyl bromoacetate.[1] -

Cyclization: An intramolecular Knoevenagel-type aldol condensation occurs between the aldehyde and the active methylene of the ester.[1]

-

Dehydration: Elimination of water aromatizes the system to form the benzofuran ring.[1]

Step-by-Step Experimental Protocol

Reagents:

-

4-Chlorosalicylaldehyde (1.0 equiv)[1]

-

Methyl bromoacetate (1.2 equiv)[1]

-

Acetonitrile (MeCN) or DMF (0.15 M concentration)[1]

Procedure:

-

Setup: Charge a round-bottom flask with 4-chlorosalicylaldehyde (e.g., 15.6 g, 100 mmol) and anhydrous MeCN (650 mL). Add K₂CO₃ (41.4 g, 300 mmol).

-

Activation: Stir the suspension at room temperature for 15 minutes. The mixture will turn bright yellow due to phenolate formation.[1]

-

Addition: Add methyl bromoacetate (18.3 g, 120 mmol) dropwise or in one portion (exothermic).

-

Reflux: Equip with a reflux condenser and heat to 80°C (reflux) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot should disappear, and a highly fluorescent blue spot (benzofuran) should appear.

-

Workup: Cool to room temperature. Filter off the inorganic solids (KBr, residual K₂CO₃).

-

Isolation: Concentrate the filtrate in vacuo. Redissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1][4]

-

Purification: Recrystallize from hot methanol or purify via silica gel flash chromatography (0–10% EtOAc in Hexanes).

Yield: Typically 75–85%.[1] Validation: ¹H NMR (CDCl₃) should show a singlet at ~7.5 ppm (C-3 proton) and a singlet at ~3.9 ppm (methyl ester).[1]

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis pathway and the divergent medicinal chemistry strategies available from this scaffold.

Figure 1: Synthetic route from salicylaldehyde precursors and subsequent divergent synthesis pathways for library generation.

Applications in Drug Discovery

A. Pim-1 Kinase Inhibitors

The benzofuran-2-carboxylic acid scaffold is a validated template for designing inhibitors of Pim-1 kinase , a proto-oncogene overexpressed in hematological malignancies (leukemia/lymphoma).[1][5]

-

Mechanism: The carboxylic acid at C-2 forms a critical salt bridge with Lys67 in the ATP-binding pocket of the kinase.

-

Role of 6-Chloro: The 6-chloro substituent occupies the hydrophobic pocket, improving affinity compared to the unsubstituted analog. It can be further modified to a phenyl or heteroaryl group to reach into the solvent-exposed region.[1]

-

Key Reference: Xiang et al. (2011) utilized benzofuran-2-carboxylic acids to develop nanomolar Pim-1 inhibitors [1].[1]

B. Antimicrobial & Antifungal Agents

Benzofuran derivatives are bioisosteres of coumarins and have shown significant activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1]

-

Strategy: The methyl ester is often converted to a hydrazide or a 1,2,3-triazole (via click chemistry) to enhance DNA binding or inhibit bacterial DNA gyrase.

-

SAR Insight: Electron-withdrawing groups (like 6-Cl) on the benzenoid ring generally enhance antimicrobial potency by increasing the lipophilicity and metabolic stability of the core [2].[1]

C. Distinction from Lifitegrast

It is critical to distinguish this scaffold from the starting material for Lifitegrast (Xiidra).[1] Lifitegrast is synthesized from benzofuran-6-carboxylic acid (carboxyl at C-6), not the C-2 carboxylate described here.[1] However, the chemical handling and benzofuran ring formation strategies are homologous.

Safety & Handling

-

Methyl Bromoacetate: Highly toxic and a potent lachrymator.[1][4] All operations involving this reagent must be performed in a functioning fume hood.[1] Neutralize glassware with dilute ammonia or NaOH before removal from the hood.[1]

-

Benzofuran Derivatives: Generally biologically active; handle as potential sensitizers.[1]

-

Waste Disposal: Halogenated organic waste.[1]

References

-

Xiang, Y., et al. (2011).[1][5] "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[1][5] Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.[1][5]

-

Radadiya, A., & Shah, A. (2015).[6] "Bioactive benzofuran derivatives: An insight on lead developments, radioligands and advances of the last decade." European Journal of Medicinal Chemistry, 97, 356-376.[6][7]

-

PubChem Compound Summary. (2025). "Methyl 6-chloro-1-benzofuran-2-carboxylate."[1][8][9] National Center for Biotechnology Information.[1]

-

ChemSpider Synthetic Pages. (2011). "O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation."

Sources

- 1. Methyl 6-chloro-1-benzofuran-2-carboxylate | C10H7ClO3 | CID 71300234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive benzofuran derivatives: An insight on lead developments, radioligands and advances of the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. methyl 6-chloro-1-benzofuran-2-carboxylate [323580-73-0] | Chemsigma [chemsigma.com]

- 9. Tert-butyl (4-(bromomethyl)-2-fluorophenyl)carbamate | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

An In-Depth Technical Guide to Methyl 6-chloro-1-benzofuran-2-carboxylate Derivatives and Analogs for Drug Discovery

Abstract

The benzofuran scaffold represents a privileged heterocyclic system in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on a specific, promising core: Methyl 6-chloro-1-benzofuran-2-carboxylate. The presence of the chloro substituent at the 6-position is often associated with enhanced biological potency. This document provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this core and its analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. The guide delves into detailed synthetic protocols, structure-activity relationships (SAR), and mechanistic insights into their anticancer and antimicrobial activities, providing a solid foundation for further research and development in this area.

The Benzofuran Core: A Scaffold of Therapeutic Promise

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in the development of numerous biologically active molecules.[1] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] The versatility of the benzofuran ring system allows for facile structural modifications, enabling the fine-tuning of its physicochemical and pharmacokinetic properties. This adaptability has made it a focal point for medicinal chemists in the quest for novel therapeutics.[3]

The introduction of a chlorine atom at the 6-position of the benzofuran ring, as seen in Methyl 6-chloro-1-benzofuran-2-carboxylate, is a strategic modification. Halogenation, particularly chlorination, is a well-established strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide will explore the profound impact of this specific substitution on the therapeutic potential of benzofuran-2-carboxylate derivatives.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of Methyl 6-chloro-1-benzofuran-2-carboxylate and its derivatives typically follows a multi-step pathway, starting from readily available precursors. The general approach involves the construction of the benzofuran ring, followed by functionalization of the carboxylate group.

Synthesis of the Core Scaffold: 6-Chlorobenzofuran-2-carboxylic Acid

A common and efficient route to the 6-chlorobenzofuran-2-carboxylic acid core involves the reaction of 4-chlorosalicylaldehyde with an α-haloacetate, followed by cyclization and hydrolysis.

Experimental Protocol: Synthesis of 6-Chlorobenzofuran-2-carboxylic Acid

-

Step 1: Synthesis of Ethyl 6-chloro-1-benzofuran-2-carboxylate:

-

To a solution of 4-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

To this suspension, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-formyl-4-chlorophenoxy)acetate.

-

Without further purification, dissolve the crude intermediate in ethanol. Add a catalytic amount of a strong base, such as sodium ethoxide or piperidine, and stir at room temperature for 2-4 hours to effect intramolecular cyclization.

-

Pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with water, and dry to yield crude Ethyl 6-chloro-1-benzofuran-2-carboxylate. The crude product can be purified by recrystallization from ethanol.

-

-

Step 2: Hydrolysis to 6-Chlorobenzofuran-2-carboxylic Acid:

-

Suspend Ethyl 6-chloro-1-benzofuran-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a dilute mineral acid (e.g., 2N HCl) to a pH of 2-3.

-

The carboxylic acid will precipitate out of the solution. Filter the solid, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum to obtain 6-Chlorobenzofuran-2-carboxylic Acid.

-

Esterification to Methyl 6-chloro-1-benzofuran-2-carboxylate

The final step to obtain the title compound is a standard esterification reaction.

Experimental Protocol: Synthesis of Methyl 6-chloro-1-benzofuran-2-carboxylate

-

Dissolve 6-Chlorobenzofuran-2-carboxylic acid (1 equivalent) in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), dropwise at 0 °C.

-

Stir the reaction mixture at room temperature or gently reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 6-chloro-1-benzofuran-2-carboxylate. The product can be further purified by column chromatography on silica gel if necessary.

Derivatization Strategies

The versatility of the carboxylate group at the 2-position allows for the synthesis of a diverse library of analogs, primarily through the formation of amides and other ester derivatives.

The conversion of the carboxylic acid to an amide is a key transformation for exploring structure-activity relationships.

Experimental Protocol: General Procedure for Amide Synthesis

-

Activate the carboxylic acid group of 6-Chlorobenzofuran-2-carboxylic acid. A common method is to convert it to the acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.

-

After the formation of the acid chloride is complete (typically 1-2 hours at room temperature), the excess reagent and solvent are removed under reduced pressure.

-

The crude acid chloride is then dissolved in a fresh portion of anhydrous DCM and cooled in an ice bath.

-

A solution of the desired amine (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5-2 equivalents) in DCM is added dropwise.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is then washed successively with dilute acid, water, and brine.

-

The organic layer is dried, filtered, and concentrated to give the crude amide, which can be purified by column chromatography or recrystallization.

Caption: Synthetic pathways to the core and key derivatives.

Therapeutic Applications and Mechanistic Insights

Derivatives of the Methyl 6-chloro-1-benzofuran-2-carboxylate core have shown significant promise as both anticancer and antimicrobial agents. The following sections detail their activities and the underlying mechanisms of action.

Anticancer Activity

Benzofuran derivatives have emerged as a potent class of anticancer agents, targeting various hallmarks of cancer.[4] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and cellular processes essential for tumor growth and survival.

Many cancers are driven by aberrant signaling through kinase pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and metabolism.[5] Several benzofuran derivatives have been identified as potent inhibitors of this pathway.

-

Mechanism of Action: These compounds often act as ATP-competitive inhibitors, binding to the active site of kinases like PI3K, Akt, or mTOR, thereby blocking the downstream signaling cascade. This leads to the inhibition of cell growth, induction of apoptosis, and suppression of angiogenesis.[5]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are effective anticancer agents. Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

-

Structure-Activity Relationship: The substitution pattern on the benzofuran ring and the nature of the side chains are crucial for tubulin inhibitory activity. For instance, trimethoxyphenyl moieties, reminiscent of combretastatin A-4, when incorporated into benzofuran scaffolds, often lead to potent antitubulin agents.[3]

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives, highlighting the potency of this chemical class.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| BF-1 | 5-Chlorobenzofuran-2-carboxamide | MCF-7 (Breast) | 1.14 | [2] |

| BF-2 | Benzofuran-chalcone | HeLa (Cervical) | 5.61 | [6] |

| BF-3 | Benzofuran-chalcone | HCC1806 (Breast) | 5.93 | [6] |

| BF-4 | N-Methylpiperidine-benzofuran | SQ20B (Head and Neck) | 0.46 | [2] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

-

Mechanism of Action: While not always fully elucidated, the antimicrobial action of benzofurans is thought to involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity conferred by the benzofuran core and its substituents likely plays a role in their ability to penetrate microbial cell walls.

Studies have shown that the presence of a chloro group on the benzofuran ring can significantly enhance antimicrobial activity. Furthermore, the nature of the substituent at the 2-position is critical. For example, the conversion of the carboxylate to certain amide or hydrazone derivatives has been shown to boost potency.

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| BF-5 | 7-Chlorobenzofuran hydrazone | Enterococcus faecalis | 50 | [7] |

| BF-6 | 7-Chlorobenzofuran hydrazone | Candida albicans | 25 | [7] |

| BF-7 | Chloro-benzofuran chalcone | Staphylococcus aureus | - | [8] |

Standardized Biological Evaluation Protocols

To ensure the reliability and reproducibility of biological data, standardized assays are essential. The following are detailed protocols for assessing the anticancer and antimicrobial activities of novel Methyl 6-chloro-1-benzofuran-2-carboxylate derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][10]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][11]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in a 96-well microtiter plate using the appropriate broth to achieve the desired final concentration range.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The Methyl 6-chloro-1-benzofuran-2-carboxylate scaffold is a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse derivatization, coupled with the favorable electronic properties imparted by the chloro substituent, make this an attractive core for medicinal chemists. The demonstrated anticancer and antimicrobial activities, along with insights into their mechanisms of action, provide a strong rationale for further investigation.

Future research should focus on:

-

Expansion of the Derivative Library: Synthesizing a broader range of analogs with diverse substituents at various positions to further probe the structure-activity relationship.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

-

Toxicity Profiling: Assessing the safety profile of promising candidates to ensure a favorable therapeutic window.

By leveraging the information and protocols outlined in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the Methyl 6-chloro-1-benzofuran-2-carboxylate core.

References

-

Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711–1714. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2889. [Link]

-

Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

-

Kamal, A., Reddy, N. V. S., Nayak, V. L., Saidi Reddy, V., Prasad, B., Nimbarte, V. D., Srinivasulu, V., Vishnuvardhan, M. V. P. S., & Suresh Reddy, C. (2013). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 8(12), 1945–1954. [Link]

-

Reddy, A., Jacob, R., & Thangavel, S. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic & Medicinal Chemistry, 24(16), 3619–3627. [Link]

-

Kowalewska, M., Kwiecień, H., Śmist, A., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1–7. [Link]

-

Al-Warhi, T., Rizvi, S. U. M., & Ahmad, A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11438–11467. [Link]

-

Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

-

Anonymous. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. ejpmr, 10(7), 304-311. [Link]

-

Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. [Link]

- Wróbel, J. E., Dietrich, A. J., & Antane, M. M. (2001). U.S. Patent No. 6,251,936. Washington, DC: U.S.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Dalkılıç, L. K., et al. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. researchgate.net [researchgate.net]

- 9. atcc.org [atcc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

The Pivotal Role of Benzofuran Esters in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound forged from the fusion of a benzene and a furan ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its prevalence in a myriad of natural products and synthetically derived molecules with profound biological activities underscores its significance.[4][5] Among the diverse array of benzofuran derivatives, benzofuran esters have emerged as a particularly promising class of compounds, demonstrating a remarkable spectrum of pharmacological properties. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of benzofuran esters, offering a vital resource for professionals engaged in the pursuit of novel therapeutic agents.

I. Strategic Synthesis of Benzofuran Esters: Crafting the Core Scaffold

The synthetic accessibility of the benzofuran ring system is a key driver of its widespread investigation in medicinal chemistry. A variety of robust and versatile methods have been developed to construct this privileged scaffold, with several adaptable for the direct incorporation or subsequent elaboration of an ester functionality.

A. Palladium-Catalyzed Synthesis: A Modern and Efficient Approach

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the construction of benzofuran esters is no exception. The Sonogashira cross-coupling reaction, for instance, provides a powerful tool for the formation of a key carbon-carbon bond, followed by intramolecular cyclization to yield the benzofuran ring.[1][3]

Experimental Protocol: Palladium-Copper Co-catalyzed Synthesis of Benzofuran Derivatives [1][3]

-

Reaction Setup: To a solution of an appropriate iodophenol (1.0 equiv) and a terminal alkyne (1.2 equiv) in triethylamine, add (PPh₃)PdCl₂ (0.02 equiv) and CuI (0.04 equiv).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50-80 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.

Causality Behind Experimental Choices: The use of a palladium catalyst is crucial for the activation of the carbon-iodine bond of the iodophenol, facilitating the coupling with the terminal alkyne. The copper co-catalyst enhances the efficiency of the Sonogashira reaction. Triethylamine acts as both a solvent and a base to neutralize the hydrogen iodide formed during the reaction.

B. The Perkin Rearrangement: A Classic Route to Benzofuran-2-Carboxylic Acids

The Perkin rearrangement offers a classic and reliable method for the synthesis of benzofuran-2-carboxylic acids, which are versatile precursors to a wide range of benzofuran esters.[6] This reaction involves the base-catalyzed rearrangement of a 3-halocoumarin.

Experimental Protocol: Synthesis of Benzofuran-2-Carboxylic Acid via Perkin Rearrangement [6]

-

Reaction Setup: Dissolve the 3-halocoumarin (1.0 equiv) in a solution of sodium hydroxide (2.0 equiv) in ethanol or methanol.

-

Reaction Conditions: Heat the reaction mixture at reflux for a specified period (typically 1-3 hours), monitoring the progress by TLC.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the benzofuran-2-carboxylic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Self-Validating System: The formation of a precipitate upon acidification is a strong indicator of the successful formation of the carboxylic acid product. The purity can be readily assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

C. Synthesis from Salicylaldehydes: A Versatile Starting Point

Substituted salicylaldehydes serve as readily available and versatile starting materials for the synthesis of a variety of benzofuran esters.

Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate from Salicylaldehyde [7]

-

Reaction Setup: To a suspension of a substituted salicylaldehyde (1.0 equiv) and potassium carbonate (2.0 equiv) in a suitable solvent such as 1-butanol, add ethyl chloroacetate (1.1 equiv).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 48 hours).

-

Work-up: After cooling, decant and filter the hot suspension. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent like methanol to yield the pure ethyl benzofuran-2-carboxylate.

Diagram of Synthetic Pathways:

Caption: Key synthetic routes to benzofuran esters.

II. The Broad Spectrum of Biological Activity: Therapeutic Potential Unleashed

Benzofuran esters have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new drugs to combat a variety of diseases.

A. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

A significant body of research has focused on the anticancer properties of benzofuran derivatives, with many studies highlighting the crucial role of the ester functionality.[2] These compounds exert their antiproliferative effects through diverse mechanisms of action.

Mechanism of Action: Induction of Apoptosis and Tubulin Polymerization Inhibition

Several benzofuran derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[4] Some compounds have been found to interact with DNA, potentially through intercalation, which can trigger apoptotic pathways.[4] Furthermore, the inhibition of tubulin polymerization is a clinically validated strategy in cancer chemotherapy, and certain benzofuran derivatives have been identified as potent inhibitors of this process, leading to cell cycle arrest and apoptosis.[8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening [9][10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran ester derivatives for a specified incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 3f | HEPG2 (Liver) | 12.4 | [11] |

| Compound 1c | MOLT-4 (Leukemia) | ~180 | [12] |

| Compound 3d | HUVEC (Normal) | ~6 | [12] |

B. Antimicrobial Activity: A New Frontier in the Fight Against Infectious Diseases

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Benzofuran esters have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[13][14][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [16]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial dilution of the benzofuran ester in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A colorimetric indicator such as resazurin can be used to aid in the visual determination of growth inhibition.[16]

Data Presentation: Antimicrobial Activity of Benzofuran Esters

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 4e | Escherichia coli | 125 | [14][15] |

| Compound 4d | Salmonella typhimurium | 250 | [14] |

| Compound 4c | Various microorganisms | 500 | [14] |

| Compound 1 | Salmonella typhimurium | 12.5 | [16] |

| Compound 1 | Staphylococcus aureus | 12.5 | [16] |

C. Neuroprotective and Anti-inflammatory Properties

Emerging evidence suggests that benzofuran derivatives, including esters, possess significant neuroprotective and anti-inflammatory activities, making them attractive candidates for the treatment of neurodegenerative diseases and inflammatory conditions.[17] Some benzofuran derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is a key target in the treatment of Alzheimer's disease.[17][18][19][20][21]

Diagram of Biological Activities:

Caption: Diverse biological activities of benzofuran esters.

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the relationship between the chemical structure of benzofuran esters and their biological activity is paramount for the rational design of more potent and selective therapeutic agents.

Key SAR Insights:

-

Substitution at the C-2 Position: The nature of the substituent at the C-2 position of the benzofuran ring is a critical determinant of biological activity. The presence of an ester group at this position has been frequently associated with enhanced cytotoxic activity against cancer cells.[2]

-

Aromatic Ring Substituents: The substitution pattern on the benzoyl moiety of benzofuran esters significantly influences their antimicrobial activity. For instance, the presence of electron-withdrawing groups like a nitro group can enhance antimicrobial potency.[14]

-

Halogenation: The introduction of halogen atoms, such as bromine, into the benzofuran scaffold can increase the cytotoxicity of the compounds.[4][22]

-

The Role of the CONH Group: For certain anticancer benzofuran derivatives, the presence of a carboxamide (CONH) group has been shown to be essential for their activity, highlighting the importance of hydrogen bonding interactions with biological targets.[2]

IV. Future Perspectives and Conclusion

Benzofuran esters represent a rich and versatile scaffold for the development of novel therapeutic agents. Their synthetic tractability, coupled with a broad spectrum of potent biological activities, ensures their continued prominence in the field of medicinal chemistry. Future research efforts should focus on the synthesis of novel, diverse libraries of benzofuran esters and their evaluation against a wider range of biological targets. A deeper understanding of their mechanisms of action and the refinement of structure-activity relationships will be instrumental in the design of next-generation drugs with improved efficacy and safety profiles. The journey from the benzofuran core to clinically successful drugs is an ongoing endeavor, and benzofuran esters are poised to play a pivotal role in shaping the future of medicine.

References

-

Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

- Google Patents. (2018).

-

Sharma, V., & Kumar, V. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(11), 3235. [Link]

-

Li, Y., Wang, Y., Li, J., & Wang, Q. (2015). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 20(5), 8592–8605. [Link]

-

Zhang, T., Li, Z., Wang, Y., Che, Q., & Zhu, T. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(13), 5035. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]

-

Khan, I., Zaib, S., Batool, S., & Ul-Haq, Z. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 21893–21935. [Link]

-

Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

-

Abuelizz, H. A., Marzouk, M., Anouar, E. H., Al-Harthy, S., & Al-Salahi, R. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2203. [Link]

-

Khan, I., Zaib, S., Batool, S., & Ul-Haq, Z. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Koca, M., Servi, S., & Kirilmis, C. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. [Link]

-

Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

-

Fun, H. K., S. S. S. Raj, S. R. T. M. R. M. Ravoof, A. S. A. & T. S. (2015). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 20(9), 16556–16576. [Link]

-